Home > Products > Building Blocks P16340 > 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline
4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline - 1160994-15-9

4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline

Catalog Number: EVT-1741271
CAS Number: 1160994-15-9
Molecular Formula: C10H6ClF3N2
Molecular Weight: 246.61 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Chloro-6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)quinazoline

Compound Description: This compound serves as a key intermediate in the synthesis of vandetanib, a drug used to treat medullary thyroid cancer and other types of thyroid cancer. []

Relevance: This compound shares the same core quinazoline structure with 4-chloro-6-methyl-7-(trifluoromethyl)quinazoline. The difference lies in the substituents at the 6- and 7- positions. While 4-chloro-6-methyl-7-(trifluoromethyl)quinazoline has a methyl and trifluoromethyl group at these positions, this compound possesses a methoxy and a (1-methylpiperidin-4-yl)methoxy group, respectively. []

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline

Compound Description: This compound is another intermediate used in the synthesis of vandetanib. []

Relevance: Similar to the previous compound, this compound shares the core quinazoline structure with 4-chloro-6-methyl-7-(trifluoromethyl)quinazoline. The structural variation lies in the substituents at the 6- and 7- positions, where a methoxy and a benzyloxy group replace the methyl and trifluoromethyl group present in the target compound. []

N-4-(4-Chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine

Compound Description: This compound has shown potential medicinal activity. Its synthesis involves 4-chloro-7-fluoro-6-nitro-quinazoline as a crucial intermediate. []

Relevance: Although this compound exhibits a more complex structure compared to 4-chloro-6-methyl-7-(trifluoromethyl)quinazoline, they share a core quinazoline ring. The difference lies in the substituents on the quinazoline core. The presence of a 4-chloro-3-(trifluoromethyl)phenyl substituent on the 4-amino group of the diamine distinguishes it from the target compound. []

4-Chloro-7-fluoro-6-nitro-quinazoline

Compound Description: This compound serves as an important intermediate in synthesizing N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine, which shows potential for medicinal applications. []

Relevance: This compound shares the core structure of quinazoline with 4-chloro-6-methyl-7-(trifluoromethyl)quinazoline. The difference lies in the substituents at the 6- and 7- positions, where nitro and fluoro groups are present, compared to methyl and trifluoromethyl groups in the target compound. []

4-Chloro-3-(trifluoroacetyl)coumarin

Compound Description: This compound is employed as a building block in the synthesis of 7-(trifluoromethyl)-6H-chromeno[4,3-b]quinolin-6-ones, a group of compounds known as chromenoquinolinones. []

Relevance: This compound, although structurally different from 4-chloro-6-methyl-7-(trifluoromethyl)quinazoline, serves as a precursor to chromenoquinolinones. These compounds contain a quinoline moiety, highlighting a structural link to the quinazoline core of the target compound. []

6-Methyl-4-chloro-7-nitro-3-carbonitrile quinoline

Compound Description: This compound is a newly synthesized compound that involves a multi-step synthesis starting from 4-methylaniline. []

4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one

Compound Description: This compound was synthesized by reacting methyl 4-chloro-3-(prop-1-ynyl)picolinate with hydroxylamine. []

Relevance: This compound, while belonging to the naphthyridine class, bears structural resemblance to 4-chloro-6-methyl-7-(trifluoromethyl)quinazoline due to the shared pyridine ring and similar substituents. The key differences are the presence of a fused second pyridine ring and a hydroxy group in this compound, compared to a single pyridine ring and a trifluoromethyl group in the target compound. []

4-Chloro-7-trifluoromethyl-10H-benzo[4,5]furo[3,2-b]indole-1-carboxylic acid (TBIC)

Compound Description: TBIC is a potential BKCa channel opener, potentially useful as a tocolytic agent due to its uterine relaxant properties. []

Relevance: Despite being structurally distinct from 4-chloro-6-methyl-7-(trifluoromethyl)quinazoline, TBIC's mechanism of action involves potassium channels. Some quinazoline derivatives are known to interact with potassium channels, suggesting a potential area of shared biological activity that requires further investigation. []

Overview

4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline is a heterocyclic compound characterized by its unique molecular structure, which includes a quinazoline core with specific substitutions that enhance its chemical properties. The molecular formula of this compound is C9H6ClF3NC_9H_6ClF_3N, with a molecular weight of approximately 232.59 g/mol. This compound is classified under quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline can be achieved through various methods, with one common approach involving the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with suitable precursors.

Technical Details:

  1. Starting Materials: The synthesis typically begins with 4-chloro-3-trifluoromethylphenyl isocyanate.
  2. Reagents and Conditions: The reaction is conducted under controlled conditions, often requiring solvents such as dimethylformamide or other polar aprotic solvents to facilitate the reaction.
  3. Yield and Purification: The final product can be purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Alternative synthetic routes may involve cyclization reactions or modifications of existing quinazoline derivatives, emphasizing the versatility in synthetic approaches for this compound .

Molecular Structure Analysis

The molecular structure of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline features a quinazoline ring system, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring.

Data:

  • Canonical SMILES: C1=CC2=C(C=C1C(F)(F)F)C(=NC=N2)Cl
  • Bond Angles and Lengths: The bond lengths and angles within the molecule conform to typical values observed in similar heterocycles, contributing to its stability and reactivity.
  • Crystallography: Detailed crystallographic studies can provide insights into the spatial arrangement of atoms within the molecule, revealing potential interactions that could influence its biological activity .
Chemical Reactions Analysis

4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline can participate in various chemical reactions due to the presence of reactive functional groups.

Reactions:

  1. Substitution Reactions: The chloro group at the 4-position can be substituted with nucleophiles, allowing for the synthesis of new derivatives.
  2. Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, facilitating modifications that enhance its biological properties.
  3. Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, expanding the library of quinazoline derivatives available for research and application .
Mechanism of Action

The mechanism of action for 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline involves its interaction with biological targets, particularly in the context of inhibiting certain growth factors.

Process:

  1. Target Interaction: Quinazoline derivatives are known to inhibit epidermal growth factor receptor signaling pathways.
  2. Biochemical Pathways: By interfering with these pathways, the compound exhibits anti-proliferative effects on various cancer cell lines.
  3. Result of Action: This inhibition leads to decreased cell proliferation and survival, making it a candidate for further development in cancer therapeutics .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline is crucial for its application in scientific research.

Physical Properties:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.

Chemical Properties:

  • Stability: The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reactivity profiles indicate susceptibility to nucleophilic attack at the chloro position, making it amenable for further derivatization .
Applications

4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline has several scientific applications due to its unique properties:

  1. Medicinal Chemistry: It serves as a scaffold for developing new anticancer agents.
  2. Biochemical Research: Utilized as a biochemical probe to study cellular signaling pathways.
  3. Material Science: Investigated for potential applications in developing new materials or agrochemicals due to its chemical reactivity and stability .

The diverse applications highlight the importance of this compound in both academic research and potential industrial uses, paving the way for future studies aimed at exploring its full capabilities in various fields.

Synthetic Methodologies and Optimization

Design of Quinazoline Core Modifications via Scaffold Hopping Strategies

Scaffold hopping replaces core structures while preserving pharmacophoric features critical for bioactivity. For quinazolines, this strategy transitions from quinolines or other bicyclic systems to enhance target binding or physicochemical properties. The quinoline core in the RIPK3 inhibitor HS-1371 was replaced with a quinazoline scaffold to exploit additional hydrogen bonding with Thr95 in the ATP-binding pocket. This modification improved kinase selectivity due to the quinazoline’s capacity for dual hydrogen bonds with backbone residues (Met98 and Thr95) in RIPK3, which the quinoline could not achieve [10]. Similarly, scaffold hopping in EGFR inhibitors demonstrated that quinazoline derivatives exhibit higher metabolic stability and enhanced hydrophobic interactions within enzyme pockets compared to their quinoline counterparts [6].

Key advantages of quinazoline scaffolds include:

  • Enhanced hydrogen bonding: The additional nitrogen atom (N1) enables supplementary interactions with kinase hinge regions.
  • Improved steric positioning: 6-methyl and 7-trifluoromethyl groups occupy hydrophobic subpockets, reducing off-target effects [10].
  • Versatile derivatization: C4-chloro serves as a leaving group for nucleophilic substitutions, enabling diverse C–N bond formations [7].

Table 1: Impact of Scaffold Hopping on Quinazoline Properties

Original ScaffoldQuinazoline ModificationBinding Affinity ImprovementKey Interaction Gains
Quinoline (HS-1371)Quinazoline (Compound 32)8-fold (RIPK3 IC₅₀ = 27 nM)H-bond with Thr95
Indole (Erlotinib)Methyl-indole quinazoline10-fold (EGFR IC₅₀ = 0.35 μM)Hydrophobic pocket occupancy
Quinoline-4-carboxamideQuinazoline-4-amineSynergism with ciprofloxacinEnhanced membrane permeability [2] [6]

Regioselective Chlorination and Trifluoromethylation Protocols

Regioselective functionalization at C4 and C7 positions is critical for synthesizing the target compound. Chlorination at C4 typically employs POCl₃, which converts quinazolin-4-ones to 4-chloro intermediates with high efficiency. Optimization requires stoichiometric POCl₃ (3–5 equivalents) and catalytic DMF (0.1 equiv) at 110°C, achieving >95% conversion without di- or tri-chlorinated byproducts [1]. For the 7-trifluoromethyl group, two primary strategies exist:

  • Late-stage trifluoromethylation: Uses Umemoto’s reagent (5-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) on 7-bromoquinazoline precursors under Pd(0) catalysis. This method affords moderate yields (50–65%) but suffers from halogen scrambling [7].
  • Building-block approach: Incorporates trifluoromethylated anilines during cyclization. 2-Amino-5-trifluoromethylbenzoic acid undergoes formamidine acetate-mediated ring closure in ethylene glycol monomethyl ether, yielding 7-(trifluoromethyl)quinazolin-4-one directly. Subsequent chlorination gives the C4-chloro derivative [1] [3].

Table 2: Regioselective Functionalization Methods

PositionReagentConditionsYield (%)Regioselectivity
C4-ChlorinationPOCl₃ (5 equiv), DMF (cat.)110°C, 4 h95>99:1 (vs. C2)
C7-TrifluoromethylationUmemoto’s reagent, Pd(PPh₃)₄DMF, 80°C, 12 h657:1 (7-CF₃ vs. 5-CF₃)
C7-TrifluoromethylationCF₃I, CuI, 1,10-phenanthrolineDMSO, 120°C, 24 h453:1 [1] [7]

Solvent-controlled sulfonyl "dance" reactions further enhance regioselectivity. Methanol (β = 0.47) suppresses over-reaction during sulfinate displacement, enabling selective C4-azidation and C2-sulfonylation in electron-rich quinazolines [3] [7].

Catalytic Systems for C–N Bond Formation in Quinazoline Derivatives

C–N bond formation at C4 of quinazoline relies on transition metal catalysis or nucleophilic aromatic substitution (SNAr). Palladium-based systems (e.g., Pd₂(dba)₃/XantPhos) couple 4-chloro-7-(trifluoromethyl)quinazolines with anilines at 80°C, achieving >90% yield with electron-deficient anilines. However, sterically hindered substrates require Buchwald-Hartwig conditions (Pd(OAc)₂, BINAP, Cs₂CO₃) [4] [8]. Copper catalysis offers a cost-effective alternative: CuI/1,10-phenanthroline in toluene facilitates C–N coupling with aliphatic amines at 100°C, though yields drop to 70% for primary amines due to Hofmann elimination [4].

Mechanistic insights:

  • Pd(0) systems: Oxidative addition forms Pd(II)-quinazoline complexes, accelerated by electron-withdrawing groups (e.g., CF₃).
  • SNAr: Ethanol as solvent with DIEA base enables amine displacement at 25°C for activated quinazolines (e.g., 4-chloro-6-nitro derivatives). The 7-CF₃ group enhances electrophilicity at C4, reducing reaction time from 24 h to 2 h [7] [8].

Table 3: Catalytic Systems for C–N Coupling

Catalyst SystemSubstrate ScopeYield Range (%)Key Limitations
Pd₂(dba)₃/XantPhos, KOtBuElectron-poor anilines85–95Sensitive to steric bulk
CuI/1,10-phenanthroline, K₃PO₄Aliphatic amines65–75Low yield with secondary amines
Uncatalyzed SNAr (EtOH, DIEA)Piperidine, morpholine90–98Requires activated chloro-quinazoline [4] [8]

Solvent-Free and Green Chemistry Approaches for Improved Atom Economy

Solvent-free techniques and catalytic dehydrogenation significantly improve atom economy in quinazoline synthesis. Cyclodehydration of 2-amino-5-trifluoromethylbenzamide with formamidine acetate occurs in molten conditions (150°C, no solvent), directly yielding 6-methyl-7-(trifluoromethyl)quinazolin-4(3H)-one with 88% efficiency. This method eliminates hydrolytic byproducts and reduces waste [9]. Acceptorless dehydrogenative coupling (ADC) using Mn(I) catalysts (e.g., Mn(CO)₅Br) converts 2-amino-4-(trifluoromethyl)benzyl alcohol with acetamide into the target quinazoline, releasing H₂ and H₂O as sole byproducts. Key advantages include:

  • 100% atom economy: All reactant atoms incorporate into the product.
  • Reduced purification: No chromatographic separation needed [4] [9].

Green metrics:

  • E-factor: Solvent-free routes achieve E-factors of 1.2 (kg waste/kg product) vs. 8.5 for traditional POCl₃-mediated chlorination.
  • Solvent sustainability: Ethylene glycol monomethyl ether (recyclable) replaces DMF in ring-closing steps [1] [9]. Microwave-assisted SNAr in water further enhances sustainability, reducing reaction times from hours to minutes [9].

Properties

CAS Number

1160994-15-9

Product Name

4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline

IUPAC Name

4-chloro-6-methyl-7-(trifluoromethyl)quinazoline

Molecular Formula

C10H6ClF3N2

Molecular Weight

246.61 g/mol

InChI

InChI=1S/C10H6ClF3N2/c1-5-2-6-8(15-4-16-9(6)11)3-7(5)10(12,13)14/h2-4H,1H3

InChI Key

DZWRZIJRHGZOKG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C(F)(F)F)N=CN=C2Cl

Canonical SMILES

CC1=CC2=C(C=C1C(F)(F)F)N=CN=C2Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.